molecular formula C12H9ClN2O B2707247 N-(8-chloroquinolin-5-yl)prop-2-enamide CAS No. 1155020-07-7

N-(8-chloroquinolin-5-yl)prop-2-enamide

Cat. No.: B2707247
CAS No.: 1155020-07-7
M. Wt: 232.67
InChI Key: YDLUQSIECBHUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(8-chloroquinolin-5-yl)prop-2-enamide” consists of a total of 29 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also contains 2 six-membered rings and 1 ten-membered ring .

Scientific Research Applications

Cancer Therapy Applications

Chloroquine and its analogs, including derivatives of N-(8-chloroquinolin-5-yl)prop-2-enamide, have shown promise in cancer therapies. These compounds sensitize cancer cells to cell-killing effects from ionizing radiation and chemotherapeutic agents in a cancer-specific manner. The lysosomotrophic property of chloroquine appears crucial for enhancing the efficacy and specificity of conventional cancer therapies (Solomon & Lee, 2009).

Antimalarial Properties

This compound and its related compounds have been evaluated for their antimalarial properties. Certain bisquinolines, retaining the basic side chain of chloroquine, exhibited activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, with some derivatives showing significantly lower resistance indices compared to chloroquine (Raynes et al., 1995).

Antimicrobial and Anti-inflammatory Applications

Synthesized derivatives of this compound have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These findings suggest that specific structural and physicochemical characteristics of these compounds contribute to their biological activities, offering potential for therapeutic applications (Zablotskaya et al., 2013).

Organic Chemistry and Synthetic Methodologies

In organic chemistry, derivatives of this compound have been used to explore new synthetic methodologies, including the β-arylation of carboxamides via iron-catalyzed C(sp3)-H bond activation (Shang et al., 2013), and the direct thioetherification of β-C(sp(3))-H bonds of aliphatic amides (Lin et al., 2015).

Molecular Docking Studies

Molecular docking studies of this compound derivatives have provided insights into their potential inhibitory activity against targets from Mycobacterium tuberculosis. This suggests that these compounds might exhibit significant inhibitory activity, underscoring their potential in developing new therapeutic agents (Ulahannan et al., 2015).

Properties

IUPAC Name

N-(8-chloroquinolin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-2-11(16)15-10-6-5-9(13)12-8(10)4-3-7-14-12/h2-7H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUQSIECBHUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C2C=CC=NC2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.